molecular formula C11H12N2O B1271870 N-(4-cyano-2-ethylphenyl)acetamide CAS No. 34921-76-1

N-(4-cyano-2-ethylphenyl)acetamide

Cat. No. B1271870
CAS RN: 34921-76-1
M. Wt: 188.23 g/mol
InChI Key: SQBQTZGZKSMASP-UHFFFAOYSA-N
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Description

N-(4-cyano-2-ethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a cyano group attached to a phenyl ring and an acetamide moiety. While the specific compound N-(4-cyano-2-ethylphenyl)acetamide is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and potential applications of such molecules.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reaction sequences and the use of various reagents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by modifying the substituents at the carbon adjacent to the amide nitrogen . These methods could potentially be adapted for the synthesis of N-(4-cyano-2-ethylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the X-ray single crystal analysis of a phenylsulfonyl acetamide derivative revealed a syn-clinal (gauche) conformation in the solid state . The crystal structure of another acetamide derivative was solved using direct methods and refined to a final R-factor, showing intermolecular hydrogen bonds . These techniques could be applied to determine the molecular structure of N-(4-cyano-2-ethylphenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions to form heterocyclic compounds. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was used to synthesize different heterocyclic derivatives, including thiophene and pyrazole rings . The reactivity of the cyanoacetamido moiety played a crucial role in the diversity of the synthesized products. This suggests that N-(4-cyano-2-ethylphenyl)acetamide could also serve as a synthon for heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular conformations and interactions with solvents. Spectroscopic and theoretical studies have shown that different conformers of acetamide derivatives can exist, with gauche conformers being more stable than cis ones . Solvent effects can also influence the populations of these conformers, as observed in various solvents . The electronic properties, such as HOMO-LUMO band gap energies, can be determined in different solvents, providing insights into the reactivity of the compound . These analyses would be relevant for understanding the properties of N-(4-cyano-2-ethylphenyl)acetamide.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis N-(4-cyano-2-ethylphenyl)acetamide is an important intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) demonstrated the use of chemoselective monoacetylation of amino groups in a similar compound, N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlighting its relevance in pharmaceutical synthesis (Magadum & Yadav, 2018).

Building Block in Heterocyclic Synthesis Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a structurally related compound, as a synthon in the synthesis of various heterocyclic compounds. This suggests the potential of N-(4-cyano-2-ethylphenyl)acetamide as a versatile building block in creating complex molecular structures (Gouda, 2014).

Role in Synthesizing Anticancer Drugs Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which has applications in anticancer drug development. This highlights the importance of acetamide derivatives, like N-(4-cyano-2-ethylphenyl)acetamide, in creating effective anticancer agents (Sharma et al., 2018).

Use in Anti-Inflammatory and Analgesic Agents Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, indicating the therapeutic potential of acetamide derivatives in treating inflammation and pain (Rani et al., 2016).

Molecular Docking and Biological Interactions Bharathy et al. (2021) explored the structural and electron behavior of N-[4-(Ethylsulfamoyl)phenyl]acetamide, demonstrating the compound's potential in fungal and cancer activities through molecular docking studies. This suggests the utility of acetamide derivatives in understanding and targeting specific biological pathways (Bharathy et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is suspected of causing cancer (Carcinogenicity Category 2, H351) . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(4-cyano-2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQTZGZKSMASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370622
Record name N-(4-cyano-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyano-2-ethylphenyl)acetamide

CAS RN

34921-76-1
Record name N-(4-cyano-2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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